molecular formula C14H15N3O3S B11335588 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11335588
M. Wt: 305.35 g/mol
InChI Key: JBAHRTXVIGYGKW-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound characterized by its unique pyrazolo-thiazepine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetone
  • 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
  • 1-(4-Hydroxy-3-methoxyphenyl)decan-3-one

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to its pyrazolo-thiazepine core, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C14H15N3O3S/c1-7-12-13(8-3-4-9(18)10(5-8)20-2)21-6-11(19)15-14(12)17-16-7/h3-5,13,18H,6H2,1-2H3,(H2,15,16,17,19)

InChI Key

JBAHRTXVIGYGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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